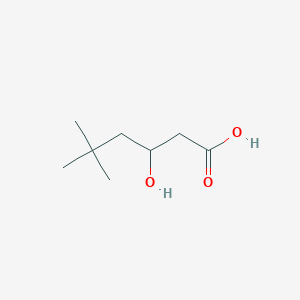

3-Hydroxy-5,5-dimethylhexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHACRADGRHURFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933697 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149650-17-9 | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,5-dimethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Relevance Within Beta Hydroxy Carboxylic Acids

3-Hydroxy-5,5-dimethylhexanoic acid is a carboxylic acid with the chemical formula C8H16O3. nih.gov Its structure is defined by a six-carbon chain (hexanoic acid) with a hydroxyl (-OH) group located on the third carbon and two methyl (-CH3) groups on the fifth carbon. nih.gov The placement of the hydroxyl group at the C-3 position is particularly important, classifying the molecule as a beta-hydroxy acid. This "beta" designation signifies that the hydroxyl group is on the second carbon away from the carboxyl group (-COOH), a structural motif that is significant in both chemical reactivity and biological systems.

The presence of the two methyl groups at the C-5 position, creating a terminal tert-butyl-like group, adds steric bulk to one end of the molecule. This feature can influence the compound's physical properties and its interactions in chemical reactions, providing a level of control and specificity in synthetic pathways. The combination of the reactive carboxylic acid and hydroxyl groups with the distinct dimethylated chain makes this compound a valuable and specialized building block in organic chemistry.

Historical Context and Initial Identification in Academic Literature

While a singular, seminal discovery paper for 3-Hydroxy-5,5-dimethylhexanoic acid is not prominent in historical academic literature, its formal identification is cataloged under the CAS Registry Number 149650-17-9. chemnet.com This registration marks its official entry into the comprehensive database of chemical substances, allowing for its unambiguous identification by researchers worldwide.

The history of this compound is more closely tied to its emergence in chemical supply catalogs and its subsequent appearance in synthetic chemistry literature as a useful intermediate. Its availability has enabled researchers to incorporate it into multi-step syntheses without needing to devise a method for its preparation from scratch. The compound is also known by synonyms such as 3-HDH. nih.gov Its presence in chemical databases and commercial availability signifies its utility and recognition within the scientific community as a valuable reagent for specialized applications.

Emerging Significance in Contemporary Chemical Biology and Pharmaceutical Sciences

Preparation of the Racemate and Enantiomers of this compound

The preparation of this compound can be achieved through various synthetic routes, yielding either the racemic mixture or specific enantiomers. A common approach to synthesizing the racemate involves the condensation of the lithium enolate of ethyl 3,3-dimethylbutanoate (B8739618) with acetone, followed by hydrolysis. This method provides a straightforward path to the racemic acid. tandfonline.com

For the preparation of the individual enantiomers, a key strategy involves the resolution of the corresponding racemic 3-azido-5,5-dimethylhexanoic acid. This is accomplished using chiral amines, such as (R)-(+)-α-phenylethylamine and (S)-(-)-α-phenylethylamine, to form diastereomeric salts. These salts can be separated by fractional crystallization, and subsequent deamination yields the desired enantiomerically pure this compound. tandfonline.com

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. While classical resolution of racemates is a viable method, modern synthetic chemistry increasingly focuses on asymmetric approaches that introduce chirality in a controlled manner. For compounds like this compound, enzymatic resolutions represent a powerful enantioselective strategy. For instance, the kinetic resolution of racemic esters of the target acid using specific lipases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to produce a specific diastereomer. In the context of synthesizing analogs of this compound, diastereoselective aldol (B89426) reactions are particularly prominent. These reactions involve the coupling of a chiral enolate with an aldehyde, where the existing chirality in the enolate directs the stereochemical outcome of the newly formed stereocenter. nsf.govnih.gov The choice of reagents and reaction conditions, including the use of Lewis acids, can significantly influence the diastereoselectivity, favoring the formation of either syn or anti products. nih.gov

Chiral Auxiliary-Mediated Synthesis Techniques

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing asymmetry. This strategy is widely employed in the synthesis of chiral acids and alcohols.

Applications of Evans Oxazolidinone Auxiliary in Analog Synthesis

The Evans oxazolidinone auxiliaries are a class of highly effective chiral auxiliaries used in a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available amino acids, such as phenylalanine or valine. uwindsor.ca

In the synthesis of analogs like (3S)-hydroxy-5-phenylpentanoic acid, an Evans oxazolidinone is first acylated. mdpi.comnih.govsemanticscholar.orgresearchgate.net The resulting chiral imide then undergoes a diastereoselective aldol addition with an aldehyde. mdpi.comnih.govsemanticscholar.orgresearchgate.net The steric bulk of the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the formation of the new stereocenter. wikipedia.org The auxiliary can then be cleaved under mild conditions, for instance, through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired chiral 3-hydroxy acid. mdpi.comnih.govsemanticscholar.orgresearchgate.net

| Reaction Step | Reagents and Conditions | Product | Diastereomeric Ratio/ee |

| Aldol Addition | (R)-acetyloxazolidinone, 3-phenylpropanal, TiCl₄, i-Pr₂NEt | (3′S,4R)- and (3′R,4R)-imides | 49% (3′S,4R), 9% (3′R,4R) |

| Auxiliary Removal | LiOH, H₂O₂, THF/H₂O | (3S)-hydroxy-5-phenylpentanoic acid | 89% yield |

Asymmetric Hydroxylation and Hydrogenation Methodologies

Asymmetric hydroxylation and hydrogenation are powerful tools in modern organic synthesis for introducing chirality into molecules. These methods often rely on transition metal catalysts complexed with chiral ligands.

Sharpless Asymmetric Dihydroxylation Protocols for Precursors

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgnih.govmdpi.comencyclopedia.pub The reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral quinine-based ligand. wikipedia.orgmdpi.comencyclopedia.pub Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant like potassium ferricyanide, and a base. wikipedia.org

This methodology can be applied to the synthesis of precursors for this compound. For example, an appropriately substituted alkene precursor can be subjected to Sharpless asymmetric dihydroxylation to install two adjacent hydroxyl groups with a defined stereochemistry. wikipedia.orgnih.govmdpi.com This resulting chiral diol can then be further elaborated through selective oxidation and other functional group manipulations to afford the target chiral 3-hydroxy acid. The predictability of the stereochemical outcome based on the choice of the chiral ligand makes this a highly valuable and widely used synthetic tool. wikipedia.org

| Substrate | Reagent | Product | Enantiomeric Excess (ee) |

| Alkene | AD-mix-β ((DHQD)₂PHAL) | (R,R)-diol | High |

| Alkene | AD-mix-α ((DHQ)₂PHAL) | (S,S)-diol | High |

Catalytic Asymmetric Hydrogenation of Alpha-Amino Beta-Keto Esters

Catalytic asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral molecules. While direct hydrogenation of a simple β-keto ester is a common route to β-hydroxy esters, the hydrogenation of α-amino-β-keto ester hydrochlorides provides a pathway to syn- or anti-β-hydroxy-α-amino esters with exceptional control over diastereoselectivity and enantioselectivity. This transformation is typically accomplished through a process known as dynamic kinetic resolution.

Homogeneous chiral metal-phosphine complexes are frequently employed as catalysts for this reaction. For instance, nickel-bisphosphine complexes have been shown to effectively catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, yielding anti-β-hydroxy-α-amino esters with high selectivity. rsc.org Similarly, ruthenium-based catalysts are widely used for the asymmetric hydrogenation of β-keto esters, achieving excellent enantiomeric excess (ee) values, sometimes up to 99.3%. nih.govcapes.gov.br These reactions can be optimized for both academic and industrial applications, allowing for very low catalyst-to-substrate ratios. capes.gov.br The principles of these established methods can be applied to the synthesis of precursors for chiral this compound. The reaction proceeds by selectively adding hydrogen across the ketone's carbon-oxygen double bond, with the chiral ligand on the metal catalyst directing the approach of the hydrogen to create a specific stereocenter at the newly formed hydroxyl group.

Catalyst Systems for Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Chiral Nickel-Bisphosphine Complexes | α-Amino-β-keto ester hydrochlorides | Homogeneous catalysis; proceeds via dynamic kinetic resolution. | High diastereo- and enantioselectivities for anti-products. | rsc.org |

| Ruthenium-BINAP Complexes in Ionic Liquids | β-Keto esters | Allows for catalyst recycling; higher ee than in methanol. | Up to 99.3% ee. | nih.gov |

| Ru-SunPhos with CaCO₃ | δ-Ketal-β-keto esters | CaCO₃ neutralizes acid and maintains catalyst activity. | Produces optically pure acid-labile β-hydroxy esters. | nih.gov |

| Ruthenium-Catalyzed Transfer Hydrogenation | α-Amino β-keto ester hydrochlorides | Uses a hydrogen donor instead of H₂ gas; dynamic kinetic resolution. | Good diastereomeric ratios and high enantioselectivities for anti-products. | rsc.org |

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods are emerging as sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the inherent specificity of enzymes and engineered biological systems to produce complex molecules with precise stereochemical control.

Polyketide synthases (PKSs) are multifunctional enzymes that build complex organic molecules in a modular, assembly-line fashion. nih.gov The modular nature of Type I PKSs makes them ideal targets for protein engineering to generate novel or "unnatural" products. nih.govlbl.gov By swapping or modifying the catalytic domains within a PKS module, the structure and stereochemistry of the final product can be rationally designed. nih.gov

Researchers have successfully engineered PKS systems to produce a variety of 3-hydroxycarboxylic acids. nih.govlbl.gov The synthesis begins with a "starter unit," an acyl-CoA molecule, which is loaded onto the PKS. For this compound, a starter unit such as pivaloyl-CoA (trimethylacetyl-CoA) would be required. This starter unit is then extended with a malonyl-CoA extender unit. The stereochemistry of the β-hydroxyl group is determined by the ketoreductase (KR) domain within the PKS module. By selecting or engineering a KR domain with a known stereochemical preference, either the (R) or (S) isomer of the target 3-hydroxy acid can be produced. nih.gov This technology has the potential to create over 150 different 3-hydroxycarboxylic acids, many of which are not commercially available. lbl.gov

Engineered PKS Systems for 3-Hydroxy Acid Production

| PKS System/Modification | Host Organism | Engineering Strategy | Product Class | Reference |

|---|---|---|---|---|

| Engineered Type I PKS | Pseudomonas putida | Acyl transferase (AT) swapping and expansion of acyl-CoA pool. | 3-Hydroxyacids with varying chain lengths and branching. | nih.gov |

| Engineered Lipomycin PKS subunit | Engineered Host Cell | Utilizes the modularity of Type I PKS to incorporate various extenders. | Over 150 different 3-hydroxycarboxylic acids and ketones. | lbl.gov |

| Engineered DEBS and Lipomycin PKS | In vitro / Host Cell | Ketoreductase (KR) domain swapping. | Triketide lactones and β-hydroxyacids with controlled stereochemistry. | nih.gov |

| Engineered Borrelidin PKS | In vitro | Introduction of heterologous reductive domains and a thioesterase. | 3-Hydroxy-adipoyl intermediate and adipic acid. | acs.orgescholarship.org |

Beyond complex PKS machinery, individual enzymes are widely used in chemoenzymatic strategies to exert precise stereochemical control. For the synthesis of chiral this compound, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the stereoselective reduction of a ketone to a secondary alcohol, requiring a cofactor such as NADPH or NADH.

The enzymatic reduction of ethyl 5,5-dimethyl-3-oxohexanoate, the β-keto ester precursor to the target acid, using a specific KRED can generate either the (R)- or (S)-3-hydroxy ester with very high enantiomeric purity. The choice of enzyme dictates the stereochemical outcome. The industrial application of KREDs has become feasible due to the development of efficient cofactor recycling systems, which regenerate the expensive NADPH/NADH cofactor, making the process economically viable. nih.gov

Other enzymes, such as lipases, can also be used to achieve stereochemical control, typically through the kinetic resolution of a racemic mixture of the hydroxy acid or its ester. nih.govresearchgate.net However, the direct asymmetric reduction of the keto group using a KRED is often a more efficient and direct route to a single, desired stereoisomer. nih.gov

Enzymes for Stereoselective Synthesis of Hydroxy Acids

| Enzyme Class | Reaction Type | Application in Synthesis | Key Advantage | Reference |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of a ketone | Directly converts a β-keto ester to a specific stereoisomer of a β-hydroxy ester. | High stereoselectivity, producing a single desired enantiomer. | nih.gov |

| Lipases | Kinetic resolution (e.g., esterification or hydrolysis) | Selectively reacts with one enantiomer in a racemic mixture of the hydroxy acid/ester, allowing for separation. | High regioselectivity and activity. | nih.govresearchgate.net |

| Hydroxynitrile Lyases | Cyanohydrin formation | Can be used to create chiral cyanohydrins, which are precursors to α-hydroxy acids. | Clean and inexpensive route to chiral building blocks. | researchgate.net |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation | Can introduce hydroxyl groups onto a carbon backbone with high selectivity. | Performs hydroxylations often unmatched by chemical methods. | nih.gov |

Metabolic Fate and Biotransformation Pathways of 3 Hydroxy 5,5 Dimethylhexanoic Acid

In Vivo and In Vitro Metabolic Trajectories

While specific in vivo and in vitro metabolic studies on 3-Hydroxy-5,5-dimethylhexanoic acid are not extensively documented in publicly available literature, its metabolic trajectory can be inferred from the biotransformation of structurally related compounds. As a hydroxy fatty acid, it is anticipated to be a substrate for enzymes involved in fatty acid metabolism. ontosight.ai The presence of a hydroxyl group and a branched-chain structure indicates that it may undergo further oxidation or conjugation as part of its metabolic processing in the body.

Studies on analogous compounds, such as 3-amino-5,5-dimethylhexanoic acid, have been synthesized to investigate their effects on key metabolic enzymes, highlighting the scientific interest in how this chemical scaffold interacts with biological systems. nih.gov The metabolism of compounds with a similar dimethylated carbon chain, like the fungicide tebuconazole (B1682727), involves oxidation of the methyl groups to form alcohol and carboxylic acid derivatives, suggesting a potential pathway for the further metabolism of this compound. fao.orgfao.org

Identification and Characterization of Metabolites

The identification of this compound and its derivatives as metabolites often stems from the breakdown of more complex molecules, such as certain pesticides.

A significant source of hydroxylated and carboxylated dimethylhexanoic acid derivatives is the metabolism of triazole fungicides, a widely used class of pesticides in agriculture. nih.gov Tebuconazole, a prominent member of this class, undergoes extensive metabolism in mammals and other organisms. fao.orgnih.gov The chemical structure of tebuconazole is (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. nih.gov

The metabolic pathways of tebuconazole prominently feature the oxidation of one of the methyl groups on the tertiary butyl moiety. fao.orgfao.org This process leads to the formation of primary alcohol and subsequent carboxylic acid metabolites. Key identified metabolites in rats include tebuconazole-1-hydroxy and tebuconazole-carboxylic acid. fao.orgresearchgate.net In human volunteers exposed to tebuconazole, the main metabolite excreted in urine is hydroxy-tebuconazole (TEB-OH). nih.gov The formation of 4-Hydroxy-4-(1H-1,2,4-triazole-1-ylmethyl)-5,5-dimethyl-hexanoic acid is a plausible metabolic outcome, arising from the hydroxylation and subsequent oxidation of the dimethylpentyl group characteristic of tebuconazole and related triazole pesticides like paclobutrazol. acs.orgresearchgate.netmedwinpublishers.com The degradation of tebuconazole by the soil fungus Cunninghamella elegans also results in several metabolites, underscoring the environmental transformation of this pesticide. nih.gov

Table 1: Key Metabolites of Tebuconazole

| Metabolite Name | Organism/System | Reference |

|---|---|---|

| Tebuconazole-1-hydroxy (TEB-OH) | Rats, Goats, Hens, Humans | fao.orgresearchgate.netnih.gov |

| Tebuconazole-carboxylic acid (TEB-COOH) | Rats, Hens | fao.orgresearchgate.net |

| Tebuconazole-1-OH-glucuronide | Goats | fao.org |

| Tebuconazole-glucuronide | Goats | fao.org |

This table is interactive and can be sorted by column.

Incorporation into Endogenous Biochemical Systems

The structure of this compound allows it to interact with and modulate endogenous biochemical systems, particularly those involved in energy metabolism.

Fatty acid oxidation is a critical process for energy production, requiring the transport of fatty acids into the mitochondria. This transport is mediated by the carnitine shuttle system, which involves the enzyme carnitine palmitoyltransferase (CPT). nih.gov Research on 3-amino-5,5-dimethylhexanoic acid, a structural analog of this compound, has demonstrated its role as a competitive inhibitor of carnitine acyltransferases. nih.gov Specifically, the racemic form of this amino acid analog was found to be a weak competitive inhibitor of carnitine palmitoyltransferase 2 (CPT-2). nih.gov

Furthermore, data from the BindingDB database indicates that the (S)-enantiomer of this compound has an affinity for carnitine O-palmitoyltransferase 2. bindingdb.org This suggests a potential interaction with the carnitine shuttle, which could influence the rate of fatty acid transport into the mitochondria for β-oxidation. Additionally, exposure to the related compound tebuconazole has been shown to alter the expression of lipid oxidation-related markers, including carnitine palmitoyltransferase 1, in HepG2 cells. mdpi.com These findings collectively point towards a potential role for this compound in the modulation of fatty acid transport and oxidation.

Studies on tebuconazole have shown that it can induce lipid accumulation in liver cells by altering the expression of molecules involved in lipid metabolism. mdpi.com Research on 3,5-Dimethylhexanoic acid, another related compound, has highlighted its utility in studying metabolic pathways and its influence on lipid metabolism through the modulation of enzymes involved in fatty acid oxidation. The accumulation of certain 3-hydroxy medium-chain fatty acids has been observed to be associated with metformin (B114582) treatment in patients with type 2 diabetes, suggesting a broader role for such molecules in metabolic regulation. frontiersin.org These connections underscore the potential for this compound to be integrated into and influence the complex network of lipid and carnitine metabolism.

Structure Activity Relationship Studies and Analog Design for 3 Hydroxy 5,5 Dimethylhexanoic Acid

Rational Design and Synthesis of Derivatives

The modification of 3-Hydroxy-5,5-dimethylhexanoic acid through rational design is a key strategy to explore and optimize its biological activity. This involves the targeted synthesis of derivatives with altered functional groups to probe their interaction with biological targets.

O-Acetyl Derivatives and Other Functional Group Modifications

The rational design of derivatives of this compound includes modifications such as the introduction of an O-acetyl group. The acetylation of the hydroxyl group can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor. This modification can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

While specific studies detailing the synthesis and biological evaluation of O-acetyl-3-hydroxy-5,5-dimethylhexanoic acid are not widely available in the public literature, the general principles of esterification are well-established. Typically, the synthesis would involve reacting this compound with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the resulting acid.

Other functional group modifications could include altering the carboxylic acid moiety to an ester or amide to change its charge and polarity, or modifying the tert-butyl group to explore the steric requirements of the binding pocket. Each modification provides insight into the structure-activity relationship (SAR) of this class of molecules.

Exploration of Amino Acid Analogues

A significant area of investigation involves the synthesis and evaluation of amino acid analogues of this compound. The introduction of an amino group transforms the molecule into a β-hydroxy amino acid, a structural motif present in numerous natural products with diverse biological activities.

Structural and Bioactivity Comparison with (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid

A structurally related compound that provides a basis for comparison is (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA). nih.gov This amino acid is a component of certain cyclodepsipeptides, which are cyclic molecules containing both amino and hydroxy acid residues. nih.gov

| Feature | This compound | (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid |

| Basic Structure | β-Hydroxy carboxylic acid | β-Hydroxy-γ-amino acid |

| Key Functional Groups | Carboxylic acid, Hydroxyl, tert-Butyl | Carboxylic acid, Hydroxyl, Amino, Isopropyl, sec-Butyl |

| Chirality | Can exist as (R) or (S) enantiomers at C3 | Multiple stereocenters (2R, 3R, 4R) |

| Known Biological Context | Precursor/analogue for synthetic studies | Component of natural cyclodepsipeptides |

Synthesis and Characterization of 2-Amino-3-hydroxy-5,5-dimethylhexanoic Acid

The synthesis of 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid, also known as β-hydroxy-tert-leucine, is a challenging yet important endeavor for the creation of novel peptides and other bioactive molecules. While specific literature detailing a complete synthesis and characterization of this exact molecule is scarce, the synthesis of related β-hydroxy amino acids often involves stereoselective aldol (B89426) additions or the amination of a corresponding β-hydroxy acid precursor.

A potential synthetic route could start from this compound itself, involving a stereocontrolled introduction of an amino group at the C2 position. Characterization would typically involve nuclear magnetic resonance (NMR) spectroscopy to confirm the connectivity and stereochemistry, mass spectrometry to determine the molecular weight, and chiral chromatography to assess enantiomeric purity.

Investigation of 2-Amino-5,5-dimethylhexanoic Acid Derivatives as Sortilin Modulators

Sortilin is a transmembrane protein involved in protein trafficking and signaling, and its modulators have therapeutic potential in various diseases. While derivatives of the simpler amino acid, 2-Amino-5,5-dimethylhexanoic acid (tert-leucine), have been explored in medicinal chemistry, specific studies investigating these derivatives as sortilin modulators are not prominently featured in the available scientific literature. The tert-butyl group of such compounds is a valuable pharmacophore that can impart metabolic stability and engage in favorable hydrophobic interactions within protein binding sites.

Cyclodepsipeptide and Lipopeptide Incorporating Structural Analogues

The structural motif of 3-hydroxyalkanoic acids is found in various natural products, particularly in cyclodepsipeptides and lipopeptides of microbial and marine origin. These complex molecules often exhibit potent biological activities.

Cyclodepsipeptides are cyclic compounds containing ester and amide bonds, formed from α-hydroxy and α-amino acids. nih.gov The incorporation of unusual β-hydroxy acid units can significantly influence their conformation and bioactivity. While direct incorporation of this compound itself is not commonly reported, analogues with similar bulky alkyl side chains are known.

Analysis of Homophymine A and its Constituent Unusual Amino Acid Residues

Homophymine A is part of a larger family of related compounds, the homophymines, which have been isolated from marine sources. These molecules are classified as "head-to-side-chain" cyclic depsiundecapeptides. Their unique architecture features a 25-membered macrolactone ring, which is formed by an ester bond between the C-terminal carboxyl group and a hydroxyl group on the side chain of an amino acid within the peptide sequence. researchgate.net

(3S,4R)-3,4-dimethyl-L-glutamine: A derivative of the common amino acid glutamine, featuring two additional methyl groups on its side chain.

L-ThrOMe: An O-methylated form of the amino acid L-threonine.

L-homoproline: A homolog of proline with an additional methylene (B1212753) group in its cyclic structure.

(2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid (D-allo-AHDMHA): A complex, non-standard amino acid found at the branching point of the peptide structure. researchgate.net

(2R,3R,4S)-4-amino-2,3-dihydroxy-1,7-heptandioic acid (ADHA): An unprecedented amino acid containing two carboxylic acid groups and a dihydroxy feature. researchgate.net

(2R,3R,4S)-4,7-diamino-2,3-dihydroxy-7-oxoheptanoic acid (DADHOHA): Another novel amino acid residue identified within the homophymine structure. researchgate.net

The presence of these highly functionalized and stereochemically complex amino acids distinguishes the homophymines from peptides constructed from the 20 common proteinogenic amino acids. Their unique side chains and stereochemistry play a crucial role in defining the three-dimensional shape of the molecule and its ability to interact with biological targets.

Occurrence in Marine Natural Products and Cytotoxic Activities

The homophymine family, including Homophymine A, are natural products derived from marine organisms. The isolation of such complex depsipeptides from marine sources underscores the vast and unique chemical diversity present in marine ecosystems. These organisms, often in symbiotic relationships, produce a wide array of secondary metabolites with potent biological activities as a potential defense mechanism.

Research has demonstrated that the members of the homophymine family exhibit potent cytotoxic activity. researchgate.net Cytotoxicity, the ability of a substance to cause cell death, is a key characteristic sought in the development of new anticancer agents. While the specific mechanisms of action are a subject of ongoing research, the potent effects of these molecules make them significant leads in the search for new therapeutic compounds. The hydrophobicity of certain amino acid residues can be correlated with cytotoxic effects, a principle that may contribute to the activity of the complex and unusual residues found in homophymines. nih.gov

The structural complexity and potent bioactivity of the homophymines illustrate the importance of marine natural products as a source for novel drug discovery.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Hydroxy 5,5 Dimethylhexanoic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Hydroxy-5,5-dimethylhexanoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (CH₂) | 2.3 - 2.5 | Doublet of doublets (dd) | ~15, ~6 |

| H-3 (CHOH) | 3.9 - 4.1 | Multiplet (m) | - |

| H-4 (CH₂) | 1.4 - 1.6 | Multiplet (m) | - |

| C(CH₃)₃ | 0.9 - 1.0 | Singlet (s) | - |

| OH | Variable | Broad singlet (br s) | - |

| COOH | 10 - 12 | Broad singlet (br s) | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 170 - 180 |

| C-2 (CH₂) | 40 - 50 |

| C-3 (CHOH) | 65 - 75 |

| C-4 (CH₂) | 45 - 55 |

| C-5 (C(CH₃)₃) | 30 - 35 |

| C(CH₃)₃ | 29 - 31 |

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, a NOESY experiment would be crucial for confirming the spatial proximity between the protons on the stereogenic center (C-3) and adjacent methylene (B1212753) groups, aiding in the determination of the relative stereochemistry in diastereomers, if applicable, and providing insights into the preferred conformation of the molecule in solution. For instance, correlations between the proton at C-3 and the protons of the C-2 and C-4 methylene groups would be expected.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Electron Ionization (EI-MS): Under electron ionization, this compound would undergo fragmentation, yielding characteristic ions. The molecular ion peak (M⁺) at m/z 160 would likely be observed, albeit potentially with low intensity. Key fragmentation pathways would include:

α-cleavage: Fission of the C-C bond adjacent to the hydroxyl group.

Dehydration: Loss of a water molecule (M-18).

Decarboxylation: Loss of the carboxyl group (M-45).

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds.

Predicted Fragmentation Pattern in EI-MS:

| m/z | Proposed Fragment Ion |

|---|---|

| 145 | [M - CH₃]⁺ |

| 142 | [M - H₂O]⁺ |

| 115 | [M - COOH]⁺ |

| 103 | [M - C(CH₃)₃]⁺ |

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS, is particularly useful for observing the intact molecule. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 159 would be the prominent ion. In positive ion mode, adducts such as [M+H]⁺ at m/z 161 or [M+Na]⁺ at m/z 183 might be observed.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl and carboxyl functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic acid) | Stretching | 1700-1725 |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

The broadness of the O-H stretching bands is due to hydrogen bonding. The presence of both a broad absorption in the high-frequency region and a strong carbonyl absorption are key indicators for the presence of a hydroxy carboxylic acid.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine its enantiomeric purity.

Due to the presence of a stereogenic center at the C-3 position, this compound exists as a pair of enantiomers. Chiral HPLC is the method of choice for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape and resolution.

Hypothetical Chiral HPLC Separation Data:

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Derivatization masks the polar hydroxyl and carboxyl groups, increasing the volatility of the analyte.

A common derivatization procedure is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively.

The derivatized compound can then be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern, which can be used for confirmation and quantification. For chiral analysis by GC, a chiral stationary phase would be required to separate the derivatized enantiomers.

Advanced Techniques for Quantification in Complex Biological Matrices

The accurate quantification and stereochemical characterization of this compound in complex biological matrices, such as plasma, urine, or tissue extracts, present significant analytical challenges. The inherent low volatility and high polarity of the compound, coupled with the presence of numerous interfering substances, necessitate the use of highly sensitive and selective analytical methodologies. This section details advanced techniques that are pivotal for the robust analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ion-Pairing Agents and Derivatization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of organic molecules in complex mixtures. For a compound like this compound, which may exhibit poor retention on standard reversed-phase chromatographic columns and suboptimal ionization efficiency, the use of ion-pairing agents and derivatization is often essential.

Ion-Pairing Agents:

Ion-pairing chromatography can be employed to enhance the retention of polar analytes like this compound on non-polar stationary phases. Volatile ion-pairing reagents are particularly suitable for LC-MS applications as they are less likely to cause ion suppression in the mass spectrometer source.

Principle: An ion-pairing agent with a hydrophobic tail and an ionic head group is added to the mobile phase. This agent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.

Application: For the analysis of this compound, which is a carboxylic acid, a volatile amine such as triethylamine (TEA) or a commercially available ion-pairing concentrate could be used to improve peak shape and retention time.

Derivatization:

To further enhance the sensitivity and selectivity of the LC-MS/MS analysis, chemical derivatization of the carboxylic acid and/or hydroxyl group of this compound can be performed.

Principle: Derivatization involves a chemical reaction to modify the analyte to a form that is more amenable to analysis. This can improve chromatographic properties, increase ionization efficiency, and provide more specific fragmentation patterns in the mass spectrometer.

Application: A common derivatization strategy for carboxylic acids is esterification to form, for example, a methyl or ethyl ester. For enhanced detection, a derivatizing agent that introduces a readily ionizable group, such as a quaternary ammonium moiety, can be used. This significantly improves the response in positive ion electrospray ionization (ESI) mode.

The following table outlines a hypothetical validated LC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Precursor > Product) | Specific m/z values for the derivatized compound |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (%RE) | ± 10% |

Circular Dichroism (CD) for Optical Rotation and Stereochemical Purity

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-3-Hydroxy-5,5-dimethylhexanoic acid. These enantiomers may exhibit different biological activities, making their stereochemical characterization crucial. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules.

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An optically active compound will absorb one direction of circularly polarized light more than the other, resulting in a CD spectrum. The shape and sign of the CD spectrum are unique to a specific enantiomer.

Application: The CD spectrum of an enantiomerically pure sample of this compound can be used as a reference. The spectrum of a synthesized or isolated sample can then be compared to this reference to determine its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) will not show a CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess.

The following table illustrates the type of data that would be obtained from a CD analysis to determine the enantiomeric purity of a sample of this compound.

| Sample | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-3-Hydroxy-5,5-dimethylhexanoic acid Standard | 215 | +5000 | 100% (R) |

| (S)-3-Hydroxy-5,5-dimethylhexanoic acid Standard | 215 | -5000 | 100% (S) |

| Test Sample A | 215 | +2500 | 50% (R) |

| Test Sample B | 215 | -4500 | 90% (S) |

X-ray Crystallography for Absolute Configuration Determination

While CD spectroscopy can determine the enantiomeric purity and relative configuration (if compared to a standard of known absolute configuration), X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.

Principle: X-ray crystallography involves irradiating a single crystal of a compound with X-rays. The diffraction pattern of the X-rays is determined by the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms and thus the absolute stereochemistry.

Application: To determine the absolute configuration of this compound, a suitable single crystal of either the (R)- or (S)-enantiomer is required. If the compound itself does not crystallize well, it can be derivatized with a chiral auxiliary of known absolute configuration. The resulting diastereomer is often more readily crystallized. The analysis of the crystal structure of this diastereomer allows for the unambiguous assignment of the absolute configuration of the original this compound.

The table below presents the kind of crystallographic data that would be obtained from an X-ray analysis of a crystal of (R)-3-Hydroxy-5,5-dimethylhexanoic acid.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions (a, b, c, β) | Example values in Å and degrees |

| Volume (ų) | Example value |

| Calculated Density (g/cm³) | Example value |

| Flack Parameter | Close to 0, confirming the absolute configuration |

Emerging Research Directions and Interdisciplinary Perspectives

Applications in Chemical Biology and Enzymology

A significant breakthrough in understanding the biological relevance of 3-Hydroxy-5,5-dimethylhexanoic acid comes from its identification as a ligand in the crystal structure of a key enzyme in fatty acid metabolism. Specifically, the (3R)-enantiomer of this compound has been found to bind to stearoyl-acyl-carrier-protein (ACP) desaturase. This enzyme is crucial for the biosynthesis of monounsaturated fatty acids, which are vital components of cell membranes, signaling molecules, and energy storage molecules.

Stearoyl-ACP desaturase catalyzes the introduction of a double bond into stearoyl-ACP, converting it to oleoyl-ACP. The crystal structure reveals that (3R)-3-Hydroxy-5,5-dimethylhexanoic acid occupies the active site of the enzyme, suggesting it may act as an inhibitor or a molecular probe to study the enzyme's function. The ability of this small molecule to interact with such a critical enzyme opens up avenues for the design of novel modulators of fatty acid metabolism, which could have implications for metabolic diseases and cancer.

The study of this interaction provides a powerful tool for chemical biologists and enzymologists to dissect the catalytic mechanism of stearoyl-ACP desaturase and to explore the structure-activity relationships of its inhibitors. The specific binding of a chiral molecule like this compound underscores the stereoselectivity of enzymatic reactions and provides a template for the development of highly specific chemical probes.

Role in Understanding and Modulating Biochemical Pathways

The connection of this compound to fatty acid metabolism places it within a central hub of cellular biochemistry. The balance between saturated and monounsaturated fatty acids is tightly regulated and has profound effects on cellular health. By potentially modulating the activity of stearoyl-ACP desaturase, this compound could influence a variety of downstream biochemical pathways.

Drawing parallels with other well-studied beta-hydroxy acids, such as β-hydroxybutyrate (BHB), offers a glimpse into the potential signaling roles of this compound. BHB, a ketone body, is not only an energy source but also acts as a signaling molecule, influencing gene expression and cellular processes through various mechanisms. While there is currently no direct evidence, the structural similarity raises the intriguing possibility that this compound could participate in cellular signaling pathways, perhaps in response to specific metabolic states. Further research is warranted to explore whether this compound or its derivatives can act as signaling metabolites, modulating protein function or gene expression.

The ability to modulate fatty acid desaturation has significant implications. For instance, the inhibition of stearoyl-CoA desaturases has been shown to suppress follicular helper T and germinal center B cell responses, highlighting a link between lipid metabolism and the immune system. Exploring the effects of this compound on these pathways could provide new insights into immunometabolism.

Integration with Synthetic Biology for Novel Compound Production

The unique structural features of this compound make it an attractive building block for synthetic biology applications. The field of synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. Chiral hydroxy acids are valuable precursors for the synthesis of a wide range of chemicals, including biodegradable polymers, pharmaceuticals, and specialty chemicals.

The biocatalytic production of chiral beta-hydroxy acids is an area of active research, with scientists leveraging enzymes and engineering metabolic pathways in microorganisms to produce these compounds from renewable feedstocks. While specific pathways for the biosynthesis of this compound have not yet been fully elucidated and engineered, the general principles and tools of synthetic biology are applicable.

Metabolic engineering strategies could be employed to create microbial cell factories capable of producing (3R)- or (3S)-3-Hydroxy-5,5-dimethylhexanoic acid with high purity. This would involve identifying or engineering enzymes that can synthesize this specific molecule and integrating them into a host organism's metabolism. The availability of this chiral building block through sustainable biotechnological routes could pave the way for the creation of novel polymers with tailored properties or as a key intermediate in the synthesis of complex bioactive molecules.

Below is an interactive data table summarizing the key research directions and potential applications of this compound.

| Research Area | Specific Focus | Potential Applications |

| Chemical Biology | Molecular probe for stearoyl-ACP desaturase | Elucidating enzyme mechanisms, Screening for novel inhibitors |

| Enzymology | Inhibitor of fatty acid metabolism | Development of therapeutics for metabolic diseases |

| Biochemical Pathways | Modulation of fatty acid desaturation | Understanding immunometabolism, Investigating cellular signaling |

| Synthetic Biology | Chiral building block for synthesis | Production of bioplastics, pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-5,5-dimethylhexanoic acid, and what are their key optimization parameters?

- Methodological Answer : Synthesis often involves condensation reactions using precursors like 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aldehydes or ketones under acidic or basic conditions. For example, refluxing dimedone with aldehydes in aqueous media with catalysts like DABCO yields hydroxy-substituted derivatives . Key parameters include temperature control (reflux conditions), catalyst selection (e.g., DABCO for improved yield), and purification via column chromatography or recrystallization. Reaction progress is monitored using TLC (hexane/ether/acetic acid systems) .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : - and -NMR identify hydroxyl, methyl, and carboxyl groups. For example, methyl groups at C5 and C5' appear as singlets in -NMR due to symmetry .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 158.18 g/mol for the free acid) and fragmentation patterns .

- Chromatography : GC or HPLC with standards validates purity (>98%) .

Q. What is the biological relevance of this compound in metabolic studies?

- Methodological Answer : The compound is studied as a biomarker for mitochondrial β-oxidation disorders. Serum or plasma samples are analyzed via stable isotope dilution-GC/MS to quantify free 3-hydroxy fatty acids. Elevated levels indicate deficiencies in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its enzyme interactions?

- Methodological Answer : The (R)-enantiomer is a natural intermediate in fatty acid biosynthesis, while synthetic (S)-forms may act as inhibitors. Stereochemical impact is assessed using chiral HPLC to separate enantiomers and enzyme kinetics assays (e.g., with LCHAD). Competitive inhibition constants () are calculated to compare enantiomer activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. no activity) arise from assay conditions. Standardization steps include:

- Strain-Specific Testing : Use ATCC bacterial strains under uniform MIC/MBC protocols.

- Solvent Controls : Ensure dimethyl sulfoxide (DMSO) does not exceed 1% to avoid cytotoxicity .

- Metabolite Profiling : LC-MS/MS to rule out degradation products .

Q. Can this compound serve as a precursor for calcium channel modulators?

- Methodological Answer : Structural analogs (e.g., 3-amino-5,5-dimethylhexanoic acid) bind the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release. To test this:

- Molecular Docking : Simulate binding affinity using software like AutoDock Vina.

- Electrophysiology : Patch-clamp assays on neuronal cells measure calcium current inhibition .

Q. What are the challenges in optimizing the synthetic yield of this compound?

- Methodological Answer : Yield limitations stem from steric hindrance at C3 and C5. Mitigation strategies:

- Protecting Groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) to direct reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.